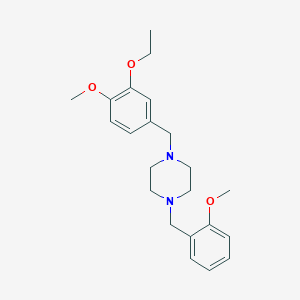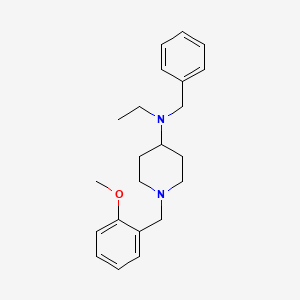![molecular formula C22H27F3N2O3 B10886658 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B10886658.png)
1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound with the molecular formula C22H27F3N2O3. This compound is characterized by the presence of a piperazine ring substituted with two distinct benzyl groups, one of which contains trifluoromethyl and the other trimethoxy functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the two benzyl precursors: 2-(Trifluoromethyl)benzyl chloride and 2,4,5-Trimethoxybenzyl chloride. These precursors are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It finds applications in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl and trimethoxy groups may enhance its binding affinity and specificity towards these targets, thereby influencing its biological activity .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-[4-(Trifluoromethyl)benzyl]piperazine: This compound lacks the trimethoxybenzyl group, which may result in different biological activities and chemical properties.
1-[2-(Trifluoromethyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine: The position of the methoxy groups on the benzyl ring can influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H27F3N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H27F3N2O3/c1-28-19-13-21(30-3)20(29-2)12-17(19)15-27-10-8-26(9-11-27)14-16-6-4-5-7-18(16)22(23,24)25/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI Key |
ZBXHPHOXCAFMRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886578.png)

![5-methyl-2-(methylsulfanyl)-7-[(E)-2-phenylethenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10886589.png)
![Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)
![Biphenyl-4-yl{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10886599.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886615.png)
![methyl 3-cyano-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10886620.png)
![N-[4-(2-methoxyphenoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10886624.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B10886626.png)
![1-(Ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10886631.png)
![1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B10886636.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10886640.png)
![(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10886641.png)
